molecular formula C10H8Cl2N2O3S B7638080 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No. B7638080
M. Wt: 307.15 g/mol
InChI Key: NDKNBTSZLPBHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, also known as DMXAA, is a small molecule compound that has been studied for its potential anti-cancer properties. DMXAA was initially discovered in the 1990s and has since been the subject of numerous scientific studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is not fully understood, but it is thought to work by activating the innate immune system. 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been shown to stimulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer cells. 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has also been shown to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-α, which are involved in the immune response to cancer cells. 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has also been shown to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis and inhibition of tumor growth. In addition, 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been shown to inhibit the growth of new blood vessels, which are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule compound that can be synthesized relatively easily and purified using various analytical techniques. 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has also been shown to be effective in various preclinical models of cancer, making it a promising candidate for further investigation. However, 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has also been shown to have limited efficacy in some types of cancer, making it less useful for certain applications.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. One potential direction is the investigation of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide in combination with other anti-cancer drugs to enhance their efficacy. Another direction is the investigation of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide in the treatment of viral infections and inflammatory diseases. Additionally, further investigation is needed to fully understand the mechanism of action of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide and to identify potential biomarkers for patient selection. Finally, the development of new analogs of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide may lead to the discovery of more potent and selective anti-cancer compounds.

Synthesis Methods

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be synthesized through a series of chemical reactions starting with the reaction between 2,3-dichlorobenzenesulfonyl chloride and 5-methyl-1,2-oxazole. This reaction produces 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has also been investigated for its potential use in combination with other anti-cancer drugs to enhance their efficacy. In addition to its anti-cancer properties, 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has also been studied for its potential use in the treatment of viral infections and inflammatory diseases.

properties

IUPAC Name

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O3S/c1-6-5-9(13-17-6)14-18(15,16)8-4-2-3-7(11)10(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKNBTSZLPBHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

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